A-62198

Renin-angiotensin system Hypertension In vitro pharmacology

A-62198 is a first-generation peptidomimetic renin inhibitor with strict primate selectivity, inactive against rodent renin. Ideal for confirming renin dependency in primate hypertension models and as a benchmark in screening cascades. Its C-terminal azido group confers enhanced chemical stability, ensuring reliable reference standard performance. This profile makes it essential for studies requiring clear species differentiation and assay window establishment.

Molecular Formula C30H44N8O5
Molecular Weight 596.7 g/mol
CAS No. 117978-26-4
Cat. No. B1664740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-62198
CAS117978-26-4
SynonymsA 62198
A-62198
dimethylacetyl-Phe-His-NHCH(cyclohexylmethyl)CH(OH)CH(OH)CH2N3
Molecular FormulaC30H44N8O5
Molecular Weight596.7 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3CCCCC3)C(C(CN=[N+]=[N-])O)O
InChIInChI=1S/C30H44N8O5/c1-19(2)28(41)36-24(14-21-11-7-4-8-12-21)29(42)37-25(15-22-16-32-18-33-22)30(43)35-23(13-20-9-5-3-6-10-20)27(40)26(39)17-34-38-31/h4,7-8,11-12,16,18-20,23-27,39-40H,3,5-6,9-10,13-15,17H2,1-2H3,(H,32,33)(H,35,43)(H,36,41)(H,37,42)
InChIKeyKYZQHPHXYFTWRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-62198 (CAS 117978-26-4) Renin Inhibitor: Chemical Identity, Class, and Procurement Baseline


A-62198 (CAS 117978-26-4) is a synthetic peptidomimetic inhibitor of the aspartyl protease renin, belonging to the first-generation class of transition-state analog renin inhibitors developed in the late 1980s [1]. The compound is a dipeptide derivative incorporating a statine-like hydroxyethylene isostere and a C-terminal azido group, with a molecular formula of C30H44N8O5 and a molecular weight of 596.72 g/mol . It is characterized by potent inhibition of primate renin and marked species selectivity, with no activity against non-primate renin [1].

Why Generic Substitution Fails: Species Selectivity and Chemical Stability as Critical Differentiators for A-62198


The renin inhibitor class encompasses a wide range of chemical scaffolds with dramatically divergent species selectivity profiles and metabolic stabilities. A-62198 is a primate-selective inhibitor that is inactive against rodent renin, a characteristic shared by several early peptide-based inhibitors but not by later orally active analogs such as terlakiren [1]. Furthermore, the C-terminal azido group confers a unique stability profile that distinguishes it from ester-containing analogs prone to hydrolysis [2]. Therefore, substituting A-62198 with a structurally similar analog without verifying species specificity and chemical integrity can lead to erroneous negative results in primate models or false-positive outcomes due to degradation products.

A-62198 Quantitative Differentiation Guide: IC50, In Vivo Efficacy, and Species Selectivity Data


A-62198 Exhibits Nanomolar Potency Against Human Renin but Is 1000-Fold Less Potent Than Terlakiren

A-62198 inhibits human renin with an IC50 of 400 nM in a purified enzyme assay [1]. This potency is approximately 570-fold lower than that of terlakiren (CP-80,794), which exhibits an IC50 of 0.7 nM against human renin under comparable conditions , and over 500-fold lower than enalkiren (A-64662), which has an IC50 of 0.78 nM [2].

Renin-angiotensin system Hypertension In vitro pharmacology

A-62198 Induces Dose-Dependent MAP Reduction Only in Primate Models, Confirming Strict Species Selectivity

In anesthetized, salt-depleted cynomolgus monkeys, intravenous bolus administration of A-62198 at doses of 0.01, 0.1, and 1.0 mg/kg produced dose-dependent reductions in mean arterial pressure (MAP) [1]. At 1.0 mg/kg, the MAP reduction reached statistical significance (P < 0.05 vs. vehicle) [1]. In contrast, infusion of A-62198 at 1.0 mg/kg bolus plus 0.1 mg/kg/min had no effect on MAP or plasma renin activity (PRA) in two-kidney, one-clip hypertensive rats [1].

In vivo pharmacology Primate model Blood pressure regulation

A-62198 Suppresses Plasma Renin Activity Maximally at All Doses in Primates, Unlike Partial Suppression Seen with Some Analogs

In normal cynomolgus monkeys, A-62198 maximally suppressed plasma renin activity (PRA) at all tested doses (0.01, 0.1, and 1.0 mg/kg i.v.), with P < 0.05 compared to vehicle [1]. In salt-depleted monkeys, the same doses also produced significant PRA inhibition (P < 0.05) [1]. This complete suppression across the dose range contrasts with enalkiren, which in human studies showed dose-dependent but incomplete PRA suppression even at higher doses [2].

Plasma renin activity Pharmacodynamics Primate model

A-62198 Demonstrates a Unique Chemical Stability Profile Conferred by the C-Terminal Azido Moiety

The C-terminal azido group in A-62198 replaces the ester linkage found in earlier renin inhibitors, resulting in significantly improved stability against hydrolytic degradation [1]. This structural feature distinguishes A-62198 from ester-containing analogs like enalkiren, which are susceptible to esterase-mediated cleavage in vivo [2].

Peptide stability Chemical synthesis Metabolic stability

Validated Application Scenarios for A-62198 in Renin-Angiotensin System Research


Primate-Selective Tool Compound for Dissecting Renin-Dependent Hypertension Pathways

A-62198 serves as a definitive tool to confirm renin dependency in primate models of hypertension, leveraging its strict species selectivity. Studies in salt-depleted cynomolgus monkeys demonstrate dose-dependent MAP reduction and complete PRA suppression, while showing no effect in rat models [1]. This makes it ideal for experiments requiring a clear distinction between primate and rodent renin pathways.

Negative Control in High-Throughput Screening Campaigns for Next-Generation Renin Inhibitors

With its moderate potency (IC50 = 400 nM) against human renin, A-62198 provides a useful benchmark or negative control in screening cascades where high-potency hits (e.g., terlakiren, IC50 = 0.7 nM) are the target [2]. Its defined activity profile helps establish assay windows and eliminates false positives.

Stable Reference Standard for Analytical Method Development and Quality Control

The azido-modified C-terminus confers enhanced chemical stability compared to ester-containing renin inhibitors, reducing degradation during storage and handling [3]. This makes A-62198 a reliable reference standard for HPLC method development, dissolution testing, and stability studies of renin-targeting compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-62198

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.